molecular formula C10H11N3O3+2 B13761330 2,3-Dimethyl-5-nitro-4-oxidaniumylquinazolin-3-ium CAS No. 7467-38-1

2,3-Dimethyl-5-nitro-4-oxidaniumylquinazolin-3-ium

Cat. No.: B13761330
CAS No.: 7467-38-1
M. Wt: 221.21 g/mol
InChI Key: DPWHCPPJEXJQKL-UHFFFAOYSA-P
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Description

QUINAZOLINIUM,4-HYDROXY-2,3-DIMETHYL-5-NITRO- is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of QUINAZOLINIUM,4-HYDROXY-2,3-DIMETHYL-5-NITRO- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of anthranilic acid derivatives with acetic anhydride to form benzoxazinone intermediates, which are then treated with ammonia to yield quinazolinone derivatives . Further nitration and methylation steps are employed to introduce the nitro and methyl groups at the desired positions on the quinazoline ring .

Industrial Production Methods

Industrial production of quinazoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis are commonly employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

QUINAZOLINIUM,4-HYDROXY-2,3-DIMETHYL-5-NITRO- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, amino-substituted quinazolines, and various substituted quinazoline derivatives .

Scientific Research Applications

QUINAZOLINIUM,4-HYDROXY-2,3-DIMETHYL-5-NITRO- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of QUINAZOLINIUM,4-HYDROXY-2,3-DIMETHYL-5-NITRO- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. The nitro group plays a crucial role in its biological activity by undergoing reduction to form reactive intermediates that can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

QUINAZOLINIUM,4-HYDROXY-2,3-DIMETHYL-5-NITRO- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential as a therapeutic agent compared to other quinazoline derivatives .

Properties

CAS No.

7467-38-1

Molecular Formula

C10H11N3O3+2

Molecular Weight

221.21 g/mol

IUPAC Name

(2,3-dimethyl-5-nitroquinazolin-3-ium-4-yl)oxidanium

InChI

InChI=1S/C10H9N3O3/c1-6-11-7-4-3-5-8(13(15)16)9(7)10(14)12(6)2/h3-5H,1-2H3/p+2

InChI Key

DPWHCPPJEXJQKL-UHFFFAOYSA-P

Canonical SMILES

CC1=NC2=C(C(=CC=C2)[N+](=O)[O-])C(=[N+]1C)[OH2+]

Origin of Product

United States

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